1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
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Description
1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a useful research compound. Its molecular formula is C20H25BN2O3 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that the tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in suzuki-miyaura cross-coupling reactions , which could suggest its role in forming biologically active compounds.
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in organic solvents might suggest good absorption and distribution characteristics. The presence of the urea group could potentially influence its metabolism and excretion, but further studies are needed to confirm this.
Result of Action
It’s worth noting that similar compounds have been reported to exhibit various biological activities .
Action Environment
The action of 1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents , which could affect its bioavailability and stability. Moreover, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability.
Properties
IUPAC Name |
1-benzyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-19(2)20(3,4)26-21(25-19)16-11-8-12-17(13-16)23-18(24)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQWYLPUKWWUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136529 |
Source
|
Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874299-02-2 |
Source
|
Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874299-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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